molecular formula C21H15NO6 B3473730 4-methyl-2-oxo-2H-chromen-7-yl 3-(1,3-dioxoisoindolin-2-yl)propanoate

4-methyl-2-oxo-2H-chromen-7-yl 3-(1,3-dioxoisoindolin-2-yl)propanoate

Cat. No.: B3473730
M. Wt: 377.3 g/mol
InChI Key: CNXFUCHWWVCFBK-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-2H-chromen-7-yl 3-(1,3-dioxoisoindolin-2-yl)propanoate is a complex organic compound that belongs to the class of coumarins and phthalimides. Coumarins are known for their diverse biological activities, while phthalimides are often used in medicinal chemistry for their pharmacological properties. This compound combines the structural features of both classes, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 3-(1,3-dioxoisoindolin-2-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the coumarin moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in both the coumarin and phthalimide moieties.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

4-methyl-2-oxo-2H-chromen-7-yl 3-(1,3-dioxoisoindolin-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 3-(1,3-dioxoisoindolin-2-yl)propanoate involves its interaction with various molecular targets. The coumarin moiety is known to inhibit enzymes such as carbonic anhydrase and monoamine oxidase, while the phthalimide moiety can interact with proteins and nucleic acids. These interactions can lead to the modulation of various biological pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-methyl-2-oxo-2H-chromen-7-yl 3-(1,3-dioxoisoindolin-2-yl)propanoate lies in its combination of coumarin and phthalimide moieties, which endows it with a unique set of chemical and biological properties. This makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO6/c1-12-10-19(24)28-17-11-13(6-7-14(12)17)27-18(23)8-9-22-20(25)15-4-2-3-5-16(15)21(22)26/h2-7,10-11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXFUCHWWVCFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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